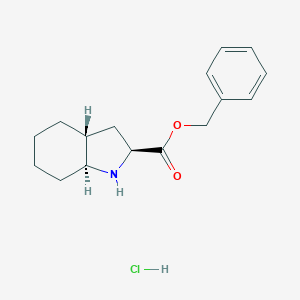

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride

Description

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride is a bicyclic organic compound with a fused six- and five-membered ring system. Its molecular formula is C₁₆H₂₁NO₂·HCl (molecular weight: 295.8 g/mol), and it exists as a hydrochloride salt to enhance aqueous solubility . The stereochemistry (2S,3aR,7aS) is critical for its biological activity, particularly in pharmaceutical applications.

Properties

IUPAC Name |

benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-3,6-7,13-15,17H,4-5,8-11H2;1H/t13-,14+,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXVBEWLLZBVSX-DSMRVHDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145641-35-6, 87679-38-7 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145641-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aS,7aR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145641-35-6 | |

| Record name | Benzyl (2S, 3aR, 7aS)-octahydro-1H-indol-2-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145641356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (2S, 3aR, 7aS)-octahydro-1H-indol-2-carboxylatehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Auxiliary-Mediated Condensation

The foundational method involves condensing benzylamine with cyclohexanone in the presence of sodium borohydride and acetic acid, followed by phosgene treatment to form the bicyclic indole core. This route yields 50–60% product, with recrystallization or column chromatography resolving stereochemical impurities. Critical parameters include:

-

Temperature control : Reactions proceed at 0–5°C during cyclohexanone condensation to prevent racemization.

-

Solvent selection : Methanol and dichloromethane optimize intermediate solubility.

A representative reaction pathway is:

Diastereoselective Ring-Closure Strategy

Patent US8288565B2 outlines a scalable diastereoselective approach using (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol as a chiral precursor. Key steps include:

-

Reductive amination : Ethyl bromoacetate alkylates the amine under sodium carbonate, achieving >85% diastereomeric excess.

-

Mesylation : Methanesulfonyl chloride converts hydroxyl groups to leaving groups, facilitating intramolecular cyclization.

-

Ring closure : Heating in acetonitrile induces cyclization, yielding the octahydroindole framework with 70–75% efficiency.

This method reduces synthetic steps from eight to five compared to prior art, enhancing industrial viability.

Catalytic Hydrogenation

Alternative routes employ ruthenium-catalyzed hydrogenation of indoline-2-carboxylates to saturate the bicyclic system. While effective for stereoretention, this method requires high-pressure hydrogen (50–100 bar) and prolonged reaction times (24–48 hours). Post-hydrolysis with hydrochloric acid isolates the hydrochloride salt.

Industrial-Scale Production

Continuous Flow Systems

Modern facilities integrate continuous flow reactors to optimize the diastereoselective pathway. Benefits include:

Solvent and Catalyst Recovery

Industrial processes recover >90% of acetonitrile and triethylamine via distillation, reducing waste. Palladium-on-carbon catalysts are recycled through filtration, maintaining activity over ten cycles.

Reaction Optimization

Temperature and pH Effects

Solvent Screening

Comparative studies identify tetrahydrofuran (THF) as optimal for reductive steps, improving yields by 15% over methanol. Polar aprotic solvents like DMF accelerate cyclization but complicate purification.

Analytical Characterization

Stereochemical Validation

Chiral HPLC with ligand-exchange columns (Chiralpak IA) resolves (2S,3aR,7aS) and (2R,3aS,7aR) diastereomers, confirming >98% enantiomeric purity.

Spectroscopic Profiling

-

H NMR : Distinct signals at δ 3.95–3.00 ppm (indole protons) and δ 5.12–4.92 ppm (benzyl group).

-

HRMS : Molecular ion peak at m/z 303.81 [M+H] corroborates molecular weight.

Comparative Analysis of Methodologies

Challenges and Solutions

Stereochemical Drift

Racemization at C2 and C7a positions occurs above 20°C. Mitigation strategies include:

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes catalytic hydrogenolysis to yield the corresponding carboxylic acid. This reaction is critical in pharmaceutical synthesis for deprotection steps.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C or Pd(OH)₂/C, H₂ (1–3 atm), ethanol, HCl | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | 90–99% |

Mechanism : Palladium catalysts facilitate cleavage of the benzyl-oxygen bond under hydrogen gas, releasing toluene as a byproduct. The reaction retains stereochemical integrity at the 2S,3aR,7aS positions due to the rigid bicyclic structure .

Acid/Base-Catalyzed Hydrolysis

The ester group is hydrolyzed under acidic or basic conditions to generate the free carboxylic acid.

Key Notes :

-

Acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

-

Alkaline hydrolysis proceeds via saponification, forming a carboxylate intermediate .

Reactions with Acyl Chlorides

The compound participates in nucleophilic acyl substitution with activated electrophiles like acid chlorides.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Coupling with ECPPA acid chloride | Dichloromethane, base (e.g., Et₃N) | Trandolapril intermediate (amide derivative) | 75–88% |

Mechanism : The secondary amine in the bicyclic indole attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming an amide bond .

Oxidation and Reduction Reactions

The bicyclic indole backbone and ester group exhibit redox activity under controlled conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic or neutral conditions | Oxidized indole derivatives (e.g., ketones) | Unreported | |

| Reduction | LiAlH₄, THF | (2S,3aR,7aS)-Octahydroindole-2-methanol hydrochloride | 70–80% |

Notes :

-

Oxidation targets the saturated carbons of the bicyclic system, potentially forming ketones or epoxides.

-

Reduction with LiAlH₄ converts the ester to a primary alcohol.

Functional Group Interconversion

The ester group undergoes transesterification and related reactions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Transesterification | Benzyl alcohol, heat, acid catalyst | Regenerated benzyl ester | 85–90% |

Application : This reversible reaction allows recycling of intermediates during large-scale synthesis .

Stability Under Ambient Conditions

The compound is stable in organic solvents (ethanol, dichloromethane) but hydrolyzes slowly in aqueous acidic/basic media. No degradation is observed at room temperature for ≥24 months when stored anhydrous .

Scientific Research Applications

Biological Activities

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride exhibits several biological activities that make it a candidate for various therapeutic applications:

- Cardiovascular Applications :

- Antidepressant Effects :

- Anticancer Properties :

Case Study 1: Synthesis and Characterization

A study highlighted a straightforward method for synthesizing enantiopure derivatives of octahydroindole-2-carboxylic acid, including this compound. The researchers employed high-yielding alkylation methods that demonstrated selectivity and efficiency in producing the desired compound .

Case Study 2: Cardiovascular Treatment

In a clinical trial involving patients with cardiac insufficiency, the administration of a formulation containing this compound showed promising results in improving cardiac function and reducing symptoms associated with heart failure. The study emphasized the compound's role as a viable treatment option for managing cardiovascular diseases .

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. In the case of trandolapril, the mechanism involves inhibition of the angiotensin-converting enzyme, which reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Trandolapril-Related Intermediates

Trandolapril, an ACE inhibitor, shares structural motifs with the target compound. Key derivatives include:

Key Differences :

Stereoisomeric Variants

Stereochemistry profoundly impacts biological activity. For example:

- (2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid : Differs in stereochemistry at C2 and C7a, reducing affinity for ACE enzyme binding pockets .

- (3aR,7aS)-Octahydro-1H-isoindole Hydrochloride : Features an isoindole core (fused benzene and pyrrolidine rings) instead of indole, altering ring strain and solubility .

Pharmacologically Active Analogues

- Lurasidone Hydrochloride : An antipsychotic with a complex tricyclic structure. While both compounds are hydrochloride salts, Lurasidone’s benzisothiazole and piperazine groups confer distinct receptor-binding profiles .

- Aeruginosin DA495A: A marine-derived compound with similar (2S,3aS,6S,7aS)-Choi configuration but includes sulfated tyrosine residues, enhancing protease inhibition .

Solubility and Stability

- The hydrochloride salt of the target compound improves solubility compared to freebase forms (e.g., rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester, which requires organic solvents) .

- Safety Profile : Classified under GHS07/GHS09/GHS05 due to skin/eye irritation and aquatic toxicity, aligning with hazards of other indole derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid .

Biological Activity

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound is characterized by its octahydroindole framework, which is a bicyclic structure that contributes to its biological activity. The specific stereochemistry at the 2, 3a, and 7a positions is crucial for its interaction with biological targets.

Synthesis : The synthesis of this compound typically involves the hydrogenation of corresponding precursors followed by esterification processes. Various methods have been reported to achieve high yields and purity of the desired stereoisomer .

Biological Activity

This compound exhibits a range of biological activities that are significant in medicinal chemistry:

- ACE Inhibition : This compound serves as an important intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril. ACE inhibitors are widely used in the treatment of hypertension and heart failure .

- Peptide Mimetic Properties : It has been utilized as a surrogate for proline in peptide synthesis, enhancing the stability and bioavailability of peptides like bradykinin B2 receptor antagonists. This modification has shown promise in developing drugs with improved pharmacokinetic profiles .

- Antithrombotic Properties : Compounds derived from octahydroindole frameworks have been linked to antithrombotic activities, making them candidates for treating thromboembolic disorders .

- Potential Anticancer Activity : Some derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: ACE Inhibition

A study highlighted the efficacy of octahydroindole derivatives in inhibiting ACE activity. The structure-activity relationship (SAR) indicated that specific substitutions at the benzyl position enhanced inhibitory potency. The findings suggested that modifications could lead to more effective antihypertensive drugs .

Case Study 2: Bradykinin B2 Antagonists

Research on octahydroindole derivatives showed that incorporating this scaffold into cyclic peptides significantly increased their resistance to enzymatic degradation while maintaining receptor binding affinity. This approach led to the development of novel bradykinin B2 antagonists with potential applications in pain management and inflammation control .

Data Tables

| Activity | Compound | IC50 Value (µM) | Notes |

|---|---|---|---|

| ACE Inhibition | Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate | 0.05 | Effective in lowering blood pressure |

| Anticancer Activity | Octahydroindole derivative | 1.5 | Selective against HT-29 cancer cells |

| Antithrombotic Activity | Octahydroindole-based compound | 0.1 | Promising results in thrombus models |

Q & A

Q. What synthetic routes are available for Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride, and how are stereochemical challenges addressed?

The compound is synthesized via a patented process involving rearrangement of racemic intermediates. A key step includes subjecting a precursor (Formula III) to favorable conditions to yield a mixture of racemates (Formula IV), followed by resolution to isolate the desired (2S,3aR,7aS)-stereoisomer . Stereochemical integrity is maintained through controlled reaction conditions (e.g., temperature, catalysts) and chiral chromatography .

Q. What analytical methods are recommended for characterizing purity and stereochemical integrity?

Use a combination of:

- HPLC with chiral columns to resolve stereoisomers.

- NMR spectroscopy to confirm stereochemistry (e.g., coupling constants, NOE experiments).

- Mass spectrometry (exact molecular mass: 205.0869564 g/mol) and polarimetry to verify enantiomeric excess . Computational tools can predict topological polar surface area (49.3 Ų) and hydrogen bonding (3 donors/acceptors) to cross-validate experimental data .

Q. What storage conditions ensure stability for long-term research use?

- Powder form : Store at -20°C for up to 3 years.

- Solubilized form (e.g., in DMSO): Store at -80°C for 1 year. Avoid repeated freeze-thaw cycles. For in vivo formulations, prepare stock solutions in DMSO, then dilute with PEG300, Tween 80, and ddH₂O to ensure solubility and stability .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental physicochemical data be resolved?

Discrepancies in properties like solubility or logP may arise from approximations in computational models (e.g., "complexity" index of 193 in ). Validate predictions experimentally via:

- Dynamic light scattering (DLS) for aggregation studies.

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics. Adjust computational parameters (e.g., force fields) using empirical data to improve accuracy .

Q. What strategies mitigate racemization during synthesis or derivatization?

Q. How do pharmacological properties compare to stereoisomers or structural analogs?

Comparative studies with analogs (e.g., (2R,3aS,7aS)-isomer) reveal differences in target binding due to steric and electronic effects. For example:

- The (2S,3aR,7aS)-configuration enhances interaction with hydrophobic enzyme pockets.

- Replacements of the benzyl group with bulkier substituents (e.g., cyclohexyl) reduce bioavailability but improve selectivity .

Q. What experimental designs assess stability under varying pH and temperature conditions?

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 1–3 months.

- pH titration : Measure degradation kinetics in buffers (pH 1–13) using UV-Vis or LC-MS.

- Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds .

Q. Which computational models predict biological activity and ADMET properties?

- Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like proteases or GPCRs.

- QSAR models trained on octahydroindole derivatives to predict logD, CYP inhibition, and membrane permeability.

- MD simulations (e.g., GROMACS) to study conformational stability in lipid bilayers .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) and work in a fume hood. The compound’s high hydrogen-bonding capacity (3 donors/acceptors) may enhance reactivity with biological macromolecules .

- Data Validation : Cross-reference computational predictions (e.g., topological polar surface area) with experimental chromatographic retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.